molecular formula C22H23N3O3S B2760656 N1-(2-methoxyphenyl)-N2-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)oxalamide CAS No. 894018-29-2

N1-(2-methoxyphenyl)-N2-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)oxalamide

Cat. No. B2760656
CAS RN: 894018-29-2
M. Wt: 409.5
InChI Key: UPTJLMWBBOCVSH-UHFFFAOYSA-N
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Description

N1-(2-methoxyphenyl)-N2-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)oxalamide, also known as MTX-1, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields. MTX-1 is a thiazole-based oxalamide that has been synthesized through a multi-step process.

Scientific Research Applications

Synthesis and Antimicrobial Activities

Antimicrobial Agents : Thiazoles and their derivatives, including compounds with structural similarities to N1-(2-methoxyphenyl)-N2-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)oxalamide, have been explored for their antimicrobial properties. For instance, novel approaches for the synthesis of thiazoles have shown significant antimicrobial activities against bacterial and fungal isolates, suggesting potential applications in developing new antimicrobial agents (Wardkhan et al., 2008).

Anticancer Research

Anti-Tumor Agents : Some thiazole derivatives have been identified as potent anti-tumor agents. Research on bis-pyrazolyl-thiazoles incorporating the thiophene moiety has revealed promising activities against hepatocellular carcinoma cell lines, suggesting their potential in cancer treatment (Gomha et al., 2016).

properties

IUPAC Name

N'-(2-methoxyphenyl)-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S/c1-14-7-6-8-16(13-14)22-24-15(2)19(29-22)11-12-23-20(26)21(27)25-17-9-4-5-10-18(17)28-3/h4-10,13H,11-12H2,1-3H3,(H,23,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPTJLMWBBOCVSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=C(S2)CCNC(=O)C(=O)NC3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-methoxyphenyl)-N2-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)oxalamide

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